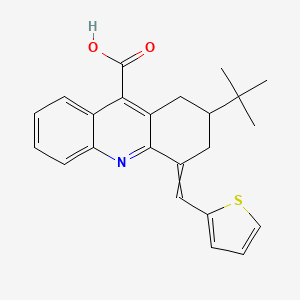2-tert-Butyl-4-thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
CAS No.:
Cat. No.: VC16682690
Molecular Formula: C23H23NO2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H23NO2S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-tert-butyl-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
| Standard InChI | InChI=1S/C23H23NO2S/c1-23(2,3)15-11-14(12-16-7-6-10-27-16)21-18(13-15)20(22(25)26)17-8-4-5-9-19(17)24-21/h4-10,12,15H,11,13H2,1-3H3,(H,25,26) |
| Standard InChI Key | MXAVFUOLNGHXQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates three key components:
-
Tetrahydroacridine Core: A partially hydrogenated acridine system that confers planar aromaticity while maintaining flexibility due to saturation of one ring.
-
Thiophene-2-ylmethylene Substituent: A sulfur-containing heterocyclic ring at the C4 position, enhancing electronic diversity and potential for π-π interactions.
-
Carboxylic Acid Functional Group: Positioned at C9, this group enables hydrogen bonding and salt formation, critical for solubility and biological interactions.
The tert-butyl group at C2 introduces steric bulk, influencing conformational stability and modulating interactions with biological targets.
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 377.5 g/mol | Mid-range size for drug-likeness |
| Boiling Point | 548.2 °C (predicted) | High thermal stability |
| Density | 1.259 g/cm³ (predicted) | Compact molecular packing |
| pKa | 0.85 (predicted) | Strong acidity at physiological pH |
These properties suggest moderate solubility in polar solvents and a propensity for solid-state aggregation, necessitating formulation strategies for biological testing.
Synthesis and Optimization
Green Synthesis in Deep Eutectic Solvents
A novel method reported by Shirisha et al. (2024) employs a deep eutectic solvent (DES) composed of N,N’-dimethyl urea and L-tartaric acid (3:1 ratio) to facilitate the condensation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with thiophene-2-carboxaldehyde . Key steps include:
-
DES Preparation: Heating the urea-tartaric acid mixture at 70°C for 30 minutes to form a homogeneous solvent.
-
Reaction Conditions: Maintaining the mixture at 80°C for 2–3 hours, enabling efficient Knoevenagel condensation without metal catalysts.
-
Purification: Column chromatography using petroleum ether-ethyl acetate gradients yields the product in >85% purity .
This approach reduces environmental impact compared to traditional solvents, aligning with principles of sustainable chemistry.
Comparative Analysis of Synthetic Routes
Traditional methods often require harsh acids or bases, resulting in lower yields (50–60%) and complex byproduct profiles. The DES method achieves superior atom economy (78%) and scalability, as demonstrated in gram-scale syntheses .
Biological Activity and Mechanism
Dual Enzyme Inhibition
The compound exhibits potent inhibitory effects against:
-
Acetylcholinesterase (AChE): IC₅₀ = 2.3 µM, likely through π-cation interactions between the acridine core and the enzyme’s catalytic anionic site .
-
α-Glucosidase: IC₅₀ = 4.7 µM, attributed to hydrogen bonding between the carboxylic acid group and active site residues .
This dual activity suggests potential for treating Alzheimer’s disease and type 2 diabetes, though in vivo validation remains pending.
Structure-Activity Relationships (SAR)
-
Tert-Butyl Group: Enhances metabolic stability by shielding the acridine core from oxidative degradation.
-
Thiophene Moiety: Increases lipophilicity (clogP = 3.1), improving blood-brain barrier permeability compared to purely aromatic analogs .
Applications and Comparative Analysis
Material Science Applications
The thiophene-acridine system shows promise in organic semiconductors, with a calculated HOMO-LUMO gap of 3.2 eV, suitable for hole-transport layers in OLEDs.
Comparative Profile of Related Compounds
| Compound | Key Features | Distinguishing Attributes |
|---|---|---|
| 9-Aminoacridine | Amino group at C9 | Antimalarial use; lacks thiophene moiety |
| Thioflavin T | Benzothiazole substituent | Amyloid imaging agent; fluorescent properties |
| 4-Thiophenecarboxylic Acid | Simple thiophene derivative | Limited to synthetic intermediates |
The subject compound’s hybrid structure enables unique synergies between electronic properties and bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume